N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide
Description
N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide is a synthetic organic compound characterized by its unique adamantane core structure The adamantane framework is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and material science
Properties
IUPAC Name |
N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-10(11(2)22(4,20)21)18(3)17(19)16-14-6-12-5-13(8-14)9-15(16)7-12/h10-16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUJXDNPMOLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)N(C)C(=O)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide typically involves multiple steps, starting from commercially available adamantane derivatives. One common synthetic route includes the following steps:
Functionalization of Adamantane: The adamantane core is functionalized to introduce reactive groups, such as carboxylic acids or amines.
Formation of the Carboxamide: The functionalized adamantane is reacted with N-methyl-N-(3-methylsulfonylbutan-2-yl)amine under appropriate conditions to form the carboxamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can bind to enzymes or receptors, potentially inhibiting their activity. The sulfonyl and carboxamide groups may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxamide: Shares the adamantane core but lacks the sulfonyl and N-methyl groups.
N-methyladamantane-1-carboxamide: Similar structure but without the 3-methylsulfonylbutan-2-yl group.
N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide: Lacks the N-methyl group.
Uniqueness
N-methyl-N-(3-methylsulfonylbutan-2-yl)adamantane-2-carboxamide is unique due to the combination of its adamantane core with the N-methyl and 3-methylsulfonylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
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